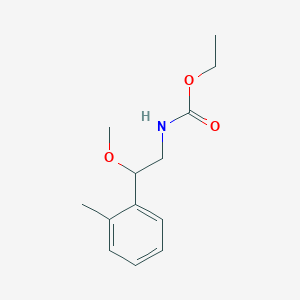

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2. It is an ester of carbamic acid and a white solid . It naturally forms in low quantities in many types of fermented foods and drinks .

Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate .Molecular Structure Analysis

The molecular structure of ethyl carbamate is based on its formula CH3CH2OC(O)NH2 . The exact structure of “Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate” is not available in the sources I found.Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids .Physical and Chemical Properties Analysis

Ethyl carbamate is a white solid with a density of 1.056 g cm−3 . It has a melting point of 46 to 50 °C and a boiling point of 182 to 185 °C . It is soluble in water .Scientific Research Applications

Food and Environmental Toxicology

Carcinogenicity Concerns : Ethyl carbamate (EC) has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating its potential carcinogenicity to humans. This classification stems from its widespread presence in fermented foods and alcoholic beverages, raising public health concerns due to its toxic effects, including a possible link to neurological disorders from long-term exposure (Gowd, Su, Karlovsky, & Chen, 2018).

Detection and Mitigation in Food : Research has been conducted on developing detection methods for EC in food products, such as an indirect ELISA for Chinese rice wine, showcasing efforts to monitor and mitigate its presence in food items due to health risks (Luo et al., 2017). Moreover, advancements in preventing EC accumulation in alcoholic beverages through various methods highlight the industry's response to reducing its levels, ensuring consumer safety (Zhao et al., 2013).

Material Science and Chemistry

Surface Modification and Polymer Science : Studies on silane-based poly(ethylene glycol) as a primer for surface modification of nanoparticles via the Stöber method indicate the relevance of carbamate-related chemistry in developing materials with potential applications in biomedicine and environmental remediation (Shen et al., 2008).

Chemical Synthesis and Applications : Research into directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the chemical versatility and potential applications of carbamate derivatives in synthetic chemistry, offering pathways to various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Safety and Hazards

Properties

IUPAC Name |

ethyl N-[2-methoxy-2-(2-methylphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(15)14-9-12(16-3)11-8-6-5-7-10(11)2/h5-8,12H,4,9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEANHNMLHUQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1=CC=CC=C1C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2443568.png)

![N-(2,3-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2443571.png)

![2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2443583.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)